molecular formula C6H13NO2 B1674790 L-leucine CAS No. 61-90-5

L-leucine

货号: B1674790
CAS 编号: 61-90-5
分子量: 131.17 g/mol
InChI 键: ROHFNLRQFUQHCH-YFKPBYRVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-Leucine (C₆H₁₃NO₂) is an essential branched-chain amino acid (BCAA) critical for protein synthesis, metabolic regulation, and energy production. It activates the mechanistic target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival . This compound’s carbon skeleton contributes to ATP generation via the tricarboxylic acid (TCA) cycle, while its role in mTOR signaling makes it pivotal in modulating muscle mass, adipose tissue, and metabolic health . Clinically, this compound supplementation is studied for conditions like muscle atrophy, diabetes, and ribosomopathies, though its efficacy in cancer risk reduction remains unclear .

准备方法

合成路线和反应条件

亮氨酸可以通过几种方法合成:

    蛋白质水解: 该方法涉及在酸性条件下水解蛋白质,以释放亮氨酸以及其他氨基酸。

    化学合成: 该方法涉及施特雷克合成,它使用卤代酸、氨溶液和相转移催化。

    酶法: 该方法使用转氨酶将酮酸转化为亮氨酸。

    微生物发酵: 该方法利用微生物通过发酵生产亮氨酸。

科学研究应用

Muscle Protein Synthesis

Mechanisms of Action:
L-Leucine plays a vital role in stimulating muscle protein synthesis through the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This pathway is essential for regulating cellular growth and metabolism, particularly in muscle tissue.

Research Findings:

  • A study demonstrated that this compound supplementation significantly increased the phosphorylation of mTOR and its downstream targets in skeletal muscles, leading to enhanced protein synthesis and muscle hypertrophy in rats .
  • In humans, this compound has been shown to improve muscle protein synthesis rates, especially in elderly populations suffering from sarcopenia (age-related muscle loss). A systematic review indicated that this compound supplementation could enhance functional performance and lean body mass among older adults .

Metabolic Health

Benefits:
this compound is associated with improved metabolic health outcomes. It enhances insulin sensitivity and lipid metabolism, making it a potential therapeutic agent for metabolic diseases such as type 2 diabetes and obesity.

Case Studies:

  • Research indicated that this compound supplementation improved lipid metabolism by preventing fat accumulation in skeletal muscle and promoting fatty acid oxidation through the activation of AMP-activated protein kinase (AMPK) .
  • In clinical trials, patients with metabolic syndrome exhibited improved glucose tolerance and reduced body fat percentage following this compound supplementation .

Sarcopenia Management

Clinical Implications:
Sarcopenia is a significant health concern among the elderly, characterized by loss of muscle mass and strength. This compound supplementation has emerged as a potential intervention.

Research Evidence:

  • A double-blind trial involving elderly participants showed that those receiving this compound-enriched essential amino acids experienced improvements in lean tissue mass and functional performance over 12 weeks .
  • Meta-analysis results suggested that higher doses of this compound (≥5 g/day) significantly improved muscle mass and strength metrics compared to placebo groups .

Neurological Applications

Emerging Research:
Recent studies have explored the neuroprotective effects of this compound derivatives, such as acetyl-L-leucine, particularly in lysosomal storage disorders.

Findings:

  • Acetyl-L-leucine has shown promise in slowing disease progression in models of Niemann-Pick disease type C1 by improving neurological function and extending lifespan . This suggests potential applications in treating various neurodegenerative conditions.

Nutritional Supplementation

Usage in Sports Nutrition:
Athletes often use this compound supplements to enhance recovery and performance due to its role in muscle repair and growth.

Evidence from Studies:

  • A pilot study indicated that athletes supplementing with this compound experienced improved recovery times and reduced muscle soreness post-exercise .

Table 1: Summary of Clinical Trials on this compound Supplementation

Study ReferencePopulationDosageDurationOutcomes
Elderly20% or 40% this compound12 weeksImproved lean tissue mass, functional performance
Elderly≥5 g/dayVariousEnhanced muscle mass, strength metrics
AthletesVariesPost-exerciseReduced soreness, improved recovery

Table 2: Mechanisms of Action for this compound

MechanismDescription
mTORC1 ActivationStimulates protein synthesis
AMPK ActivationEnhances fatty acid oxidation
Insulin Sensitivity ImprovementImproves glucose metabolism

相似化合物的比较

Structural and Functional Comparisons with Similar Compounds

Branched-Chain Amino Acids (BCAAs): L-Isoleucine and L-Valine

L-Leucine, L-isoleucine, and L-valine share structural similarities as BCAAs but differ in side-chain branching (Table 1). Analytically, their NMR spectra overlap in high-intensity peaks but diverge in less intense multiplet regions, complicating quantification in metabolomic studies. Tools like Bayesil, ASICS, and rDolphin-fecal show comparable accuracy for this compound and L-isoleucine but struggle with valine due to spectral overlaps .

Table 1: Structural and Analytical Comparison of BCAAs

Property This compound L-Isoleucine L-Valine
Side-chain structure Isobutyl Sec-butyl Isopropyl
Molecular weight (g/mol) 131.18 131.18 117.15
Key NMR peaks (ppm) 0.95 (CH₃) 1.00 (CH₃) 0.99 (CH₃)
Quantification accuracy High High Moderate

Functionally, BCAAs exhibit divergent roles in liver health. In hepatoprotective studies, this compound and L-valine levels decrease during liver injury but recover with polysaccharide interventions, unlike ketoisocaproic acid (a leucine metabolite), which increases .

Constitutional Isomers: L-Isoleucine vs. This compound

Though constitutional isomers, this compound and L-isoleucine have a 1.2% difference in collision cross-section (CCS) values, enabling partial separation via ion mobility spectrometry. However, their structural similarity limits resolution at resolving powers ~60, making them analytically unresolvable in complex mixtures .

Pharmacokinetic Analog: N-Acetyl-L-Leucine

N-Acetylation modifies this compound’s transporter affinity, shifting uptake from L-amino acid transporters (LAT) to organic anion transporters (OAT). While both compounds share physicochemical properties (e.g., molecular weight), N-acetyl-L-leucine has higher lipophilicity (log P = -0.8 vs. -1.5 for this compound) and acts as a prodrug, enhancing intracellular delivery .

Table 2: Pharmacokinetic Properties of this compound and N-Acetyl-L-Leucine

Parameter This compound N-Acetyl-L-Leucine
Log P (octanol/water) -1.5 -0.8
Solubility (mg/mL) 22.4 12.1
Primary Transporter LAT1 OAT1/OAT3
Bioactivity Intracellular Prodrug conversion

Enzyme Inhibitors: L-Cyclopropylalanine

L-Cyclopropylalanine mimics this compound in inhibiting α-isopropylmalate synthase (α-IPMS), a key enzyme in leucine biosynthesis. However, L-cyclopropylalanine requires 10-fold higher concentrations (4 mM vs. 0.4 mM) for 50% α-IPMS inhibition. At >50 mM, both compounds show equivalent efficacy, suggesting shared allosteric binding sites .

Metabolic Derivatives: β-Hydroxy-β-Methylbutyrate (HMB)

HMB, a leucine metabolite, stimulates muscle protein synthesis and reduces breakdown comparably to leucine. Both compounds enhance athletic performance, but HMB’s anabolic effects are sustained at lower doses (3 g/day vs. leucine’s 5–10 g/day) .

Physiological and Clinical Comparisons

Neurological Impact: L-Tryptophan vs. This compound

This compound exhibits minimal effects on brain resting-state networks compared to L-tryptophan. In fMRI studies, L-tryptophan increases connectivity in the default mode network (DMN) and saliency network (SN), while leucine only mildly affects sensorimotor networks .

Table 3: Neurological Effects of Amino Acids

Network Affected L-Tryptophan This compound
Default Mode Network ↑ Cingulate cortex No effect
Saliency Network ↑ Insula No effect
Sensorimotor Network No effect ↑ Connectivity

Metabolic Disorders: Maple Syrup Urine Disease (MSUD)

In MSUD variants, residual whole-body leucine oxidation (WBLO) correlates with disease severity. Patients with plasma leucine >500 μM show altered branched-chain substrate flux, where leucine dominates 60–70% of total oxidation, exacerbating metabolic imbalance .

生物活性

L-Leucine, a branched-chain amino acid (BCAA), plays a crucial role in various biological processes, particularly in muscle metabolism, protein synthesis, and cellular energy production. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on muscle health, metabolic functions, and potential therapeutic applications.

This compound is known to activate several key metabolic pathways that contribute to its biological effects:

  • mTOR Pathway Activation : this compound stimulates the mammalian target of rapamycin (mTOR) pathway, which is essential for protein synthesis and muscle growth. This pathway enhances mRNA translation and ribosome biogenesis, crucial for muscle hypertrophy and repair .
  • AMPK Activation : It also activates AMP-activated protein kinase (AMPK), which promotes fatty acid oxidation and prevents lipid accumulation in skeletal muscle. This dual action supports both energy metabolism and muscle maintenance .
  • Mitochondrial Biogenesis : this compound enhances mitochondrial function by promoting mitochondrial biogenesis through the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) pathway. This leads to increased ATP production and improved oxidative metabolism .

Effects on Muscle Health

This compound has been extensively studied for its impact on muscle protein synthesis (MPS) and overall muscle health:

  • Muscle Protein Synthesis : Research indicates that this compound supplementation significantly increases MPS rates, particularly in older adults who experience age-related muscle loss. A systematic review showed that this compound effectively enhances lean body mass and muscle strength in elderly populations .
  • Functional Performance : A double-blind, placebo-controlled trial demonstrated that supplementation with this compound-enriched essential amino acids improved functional status in older adults. Participants receiving higher doses of this compound showed significant gains in lean tissue mass and functional performance tests such as the 30-second chair stand test and the 6-minute walk test .

Case Studies and Clinical Trials

Several studies have highlighted the therapeutic potential of this compound in various clinical contexts:

  • Cancer Metabolism : A study showed that this compound treatment altered tumor metabolism by reducing lactate production and enhancing oxidative phosphorylation (OXPHOS) in tumor cells. This suggests a potential role for this compound in cancer therapy by shifting metabolic reliance from glycolysis to OXPHOS .
  • Neurological Disorders : Recent research has explored the use of modified forms of this compound, such as acetyl-L-leucine, in neurodegenerative diseases like Parkinson's disease. Preliminary case reports indicated that acetyl-L-leucine may halt disease progression in early-stage patients by improving ATP production and reducing neurodegeneration markers .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study/Trial Population Intervention Outcomes Findings
Vaughan et al. (2019)Tumor-bearing ratsLeucine treatmentTumor metabolismReduced lactate production; increased mitochondrial biogenesis
Double-blind trial (2015)Older adults (65-75 years)20% or 40% this compound EAA supplementationLean tissue mass, functional performanceSignificant improvements in lean tissue mass and functional tests
Acetyl-L-leucine case study (2024)Early-stage Parkinson's patientsAcetyl-L-leucine therapyDisease progression markersHalted progression; improved imaging markers

常见问题

Basic Research Questions

Q. What are the fundamental biochemical roles of L-leucine in cellular metabolism, and how can these roles be experimentally validated?

this compound serves as a critical substrate in branched-chain amino acid (BCAA) metabolism, influencing protein synthesis and mTOR signaling. Methodological validation includes:

  • Isotopic labeling : Tracking this compound incorporation into proteins via 13C^{13}\text{C}- or 15N^{15}\text{N}-labeled analogs to quantify metabolic flux .
  • Knockout models : Using leucine auxotrophic bacterial strains (e.g., Corynebacterium glutamicum) to study growth rescue under controlled leucine supplementation .

Q. How can researchers ensure reproducibility in studies investigating this compound’s effects on enzyme kinetics?

Reproducibility requires strict adherence to:

  • Buffer standardization : Use 50 mM potassium phosphate (pH 7.5) with 12 mM MgCl2_2 to maintain ionic consistency in assays (e.g., α-isopropylmalate synthase inhibition) .
  • Data normalization : Express kinetic parameters (e.g., KiK_i for inhibition) relative to control reactions lacking this compound .

Q. What are the best practices for synthesizing and characterizing this compound in laboratory settings?

  • Synthesis : Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected leucine residues, followed by HPLC purification.
  • Characterization : Validate purity via nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight verification .

Advanced Research Questions

Q. How can conflicting data on this compound’s allosteric inhibition of α-isopropylmalate synthase be resolved?

Contradictions in inhibition kinetics (e.g., initial velocity viv_i vs. steady-state vssv_{ss}) require:

  • Progress curve analysis : Fit time-dependent data to exponential models (e.g., $ [P]t = [E]t \cdot v{ss} \cdot t + \frac{(v_i - v{ss})}{k_b} \cdot (1 - e^{-k_b t}) + C $) to distinguish transient vs. equilibrium effects .
  • Mutagenesis studies : Target inter-domain communication regions (e.g., ACT domains) to isolate regulatory mechanisms .

Q. What experimental designs optimize this compound’s role in microbial biosynthesis pathways?

Advanced strategies include:

  • Flux balance analysis (FBA) : Model metabolic networks to identify rate-limiting nodes (e.g., pyruvate and acetyl-CoA flux in Brevibacterium flavum) .
  • CRISPR-Cas9-mediated gene editing : Overexpress feedback-resistant enzymes (e.g., acetohydroxy acid synthase) to bypass leucine-induced repression .

Q. How can Design of Experiments (DoE) improve spray-dried formulations containing this compound?

  • Factor screening : Use Plackett-Burman designs to prioritize critical parameters (e.g., leucine concentration, inlet temperature) .
  • Response surface methodology (RSM) : Optimize particle morphology and hygroscopicity via central composite designs, with regression models accounting for quadratic and interaction terms (e.g., Yield=β0+β1x1+β2x2+β12x1x2\text{Yield} = \beta_0 + \beta_1x_1 + \beta_2x_2 + \beta_{12}x_1x_2) .

Q. What analytical techniques are most sensitive for detecting trace this compound in biological samples?

  • Surface-enhanced Raman spectroscopy (SERS) : Utilize silver nanoparticles (Ag NPs) to amplify signals at 1130–1183 cm1^{-1}, achieving nM-level detection limits in synthetic blood .
  • Liquid chromatography-tandem MS (LC-MS/MS) : Employ multiple reaction monitoring (MRM) for selective quantification in complex matrices .

Q. How do researchers address variability in this compound’s anti-hygroscopic effects during pharmaceutical formulation?

  • Atomic force microscopy (AFM) : Map surface topography to correlate leucine distribution with moisture resistance .
  • Accelerated stability testing : Store formulations at 40°C/75% RH and monitor water uptake via Karl Fischer titration .

Q. Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing multi-factorial interactions in this compound studies?

  • Multivariate ANOVA : Decompose variance contributions from factors like pH, temperature, and leucine concentration in fermentation optimization .
  • Principal component analysis (PCA) : Reduce dimensionality in spectral datasets (e.g., Raman peaks) to identify dominant variables .

Q. How should researchers document protocols to meet reproducibility standards in this compound research?

  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Example: Deposit raw kinetic datasets in repositories like Zenodo with DOIs .
  • Supplementary Materials : Publish detailed search strings, exclusion criteria, and instrument calibration logs in online supplements .

属性

IUPAC Name

(2S)-2-amino-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25248-98-0
Record name L-Leucine homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25248-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9023203
Record name L-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, Small white lustrous plates or crystalline powder; odourless
Record name Leucine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15162
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name L-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000687
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name L-Leucine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1413/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

Sublimes at 145-148 °C. Decomposes at 293-295 °C (rapid heating, sealed tube)
Record name L-Leucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Leaflets from water. Sweet taste. Decomposes at 232 °C (also reported as 290 °C). Sublimes. pK1 = 2.36; pK2 = 9.60. Solubility in water (g/L): 7.97 (0 °C); 9.91 (25 °C); 14.06 (50 °C); 22.76 (75 °C); 42.06 (100 °C); in 90% alcohol: 1.3. Insoluble in ether. /Leucine DL-form/, Solubility in 99% alcohol: 0.72; in acetic acid: 10.9. Insoluble in ether., Solubility in water (g/L): 22.7 (0 °C); 24.26 (25 °C); 28.87 (50 °C); 38.23 (75 °C); 56.38 (100 °C), In water, 2.15X10+4 mg/L at 25 °C, 21.5 mg/mL, Soluble in water, acetic acid, dilute HCl, and alkaline hydroxides and carbonates, Slightly soluble (in ethanol)
Record name Leucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Leucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000687
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name L-Leucine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1413/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.293 g/cu cm at 18 °C
Record name L-Leucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000001 [mmHg]
Record name Leucine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15162
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Impurities

Heavy metals (as Pb): not more than 0.002%; Lead: not more than 10 mg/kg; Ash: not more than 0.1%
Record name L-Leucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White glistening hexagonal plates from aqueous alcohol, White crystals

CAS No.

61-90-5, 21675-61-6, 71000-80-1
Record name L-Leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Leucine, labeled with tritium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021675616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Leucine, labeled with tritium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071000801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name leucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Leucine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.475
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMW67QNF9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-Leucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000687
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

293 °C, 268 - 288 °C
Record name Leucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Leucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7799
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000687
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

L-leucine
L-leucine
L-leucine
L-leucine
L-leucine
L-leucine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。